Cefditoren Acid-d3 Sodium Salt
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Overview
Description
Cefditoren-d3 Sodium Salt is a deuterated form of Cefditoren, a third-generation cephalosporin antibiotic. This compound is used primarily for its antibacterial properties, targeting both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens responsible for respiratory tract infections, skin infections, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefditoren involves multiple steps, starting from the conversion of a precursor compound to the final product. The process typically includes:
Conversion of the precursor compound: This involves using triphenylphosphine and sodium iodide in the presence of tetrahydrofuran, water, and a base.
Reaction with 4-methyl-5-formyl-thiazole: This step produces an intermediate compound.
Deesterification: The intermediate compound is deesterified to yield another intermediate.
Enzymatic hydrolysis: This step converts the intermediate into the final product, Cefditoren.
Industrial Production Methods
Industrial production of Cefditoren follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Cefditoren-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Cefditoren-d3 Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The bactericidal activity of Cefditoren-d3 Sodium Salt results from its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefditoren: The non-deuterated form of Cefditoren-d3 Sodium Salt.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.
Cefotaxime: Also a third-generation cephalosporin used for similar indications.
Uniqueness
Cefditoren-d3 Sodium Salt is unique due to its deuterium substitution, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C19H17N6NaO5S3 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1/i2D3; |
InChI Key |
VFUMWBZIKOREOO-WGQFWKFWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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